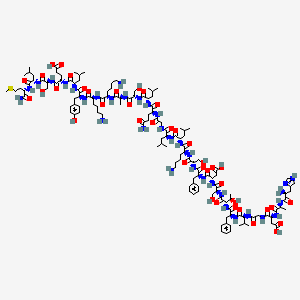![molecular formula C26H24Cl2FN3O3 B3179259 N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride CAS No. 1780390-65-9](/img/structure/B3179259.png)
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride
Descripción general
Descripción
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, an aminophenyl group, and a fluorophenyl group, among other functional groups.
Mecanismo De Acción
Target of Action
YM-244769 dihydrochloride is a potent, selective, and orally active inhibitor of the Na+/Ca2+ exchanger (NCX) . It preferentially inhibits NCX3 , a protein that plays a crucial role in maintaining cellular calcium homeostasis .
Mode of Action
YM-244769 dihydrochloride suppresses the unidirectional outward NCX current, also known as the Ca2+ entry mode , with IC50s of 18 nM and 50 nM . This means it inhibits the process where calcium ions enter cells in exchange for sodium ions moving out of the cells .
Biochemical Pathways
The primary biochemical pathway affected by YM-244769 dihydrochloride is the Na+/Ca2+ exchange process . By inhibiting NCX3, it disrupts the balance of sodium and calcium ions in cells, which can have downstream effects on various cellular processes that depend on these ions .
Result of Action
YM-244769 dihydrochloride efficiently protects against hypoxia/reoxygenation-induced damage in SH-SY5Y neuronal cells . It can also increase urine volume and urinary excretion of electrolytes in mice , indicating a potential role in influencing kidney function.
Action Environment
The action of YM-244769 dihydrochloride can be influenced by various environmental factors. For instance, its inhibitory effect on NCX is dependent on the intracellular concentration of sodium . .
Análisis Bioquímico
Biochemical Properties
YM-244769 dihydrochloride functions primarily as an inhibitor of the Na+/Ca2+ exchanger. This exchanger is essential for maintaining calcium homeostasis in cells by facilitating the exchange of sodium and calcium ions across the plasma membrane. YM-244769 dihydrochloride preferentially inhibits the NCX3 isoform, with an IC50 value of 18 nM, and also inhibits NCX1 and NCX2 with IC50 values of 68 nM and 96 nM, respectively . The compound’s inhibition of NCX results in reduced calcium influx into cells, which can protect against calcium overload and subsequent cellular damage.
Cellular Effects
YM-244769 dihydrochloride has been shown to exert protective effects on various cell types, particularly in conditions of hypoxia/reoxygenation. In neuronal cells, such as SH-SY5Y cells, YM-244769 dihydrochloride significantly reduces lactate dehydrogenase (LDH) release, indicating a reduction in cell damage . Additionally, the compound has been observed to increase urine volume and electrolyte excretion in mice, suggesting effects on renal function . YM-244769 dihydrochloride influences cell signaling pathways by modulating calcium-dependent processes, thereby impacting gene expression and cellular metabolism.
Molecular Mechanism
The primary mechanism of action of YM-244769 dihydrochloride involves the inhibition of the Na+/Ca2+ exchanger. By binding to the exchanger, YM-244769 dihydrochloride prevents the exchange of sodium and calcium ions, thereby reducing calcium influx into cells . This inhibition is more potent in the Ca2+ entry mode compared to the Ca2+ exit mode, with an IC50 value of 0.05 μM for the former . The compound’s action is also dependent on intracellular sodium concentration and is insensitive to trypsin .
Temporal Effects in Laboratory Settings
In laboratory settings, YM-244769 dihydrochloride has demonstrated stability and sustained efficacy over time. Studies have shown that the compound maintains its inhibitory effects on the Na+/Ca2+ exchanger during prolonged exposure . Long-term effects observed in in vitro studies include sustained protection against hypoxia/reoxygenation-induced cellular damage. In vivo studies have indicated that YM-244769 dihydrochloride can increase urine output and electrolyte excretion over extended periods .
Dosage Effects in Animal Models
The effects of YM-244769 dihydrochloride vary with dosage in animal models. At lower doses, the compound effectively inhibits the Na+/Ca2+ exchanger and provides protective effects against cellular damage. At higher doses, YM-244769 dihydrochloride may exhibit toxic or adverse effects, such as excessive inhibition of calcium influx, which can disrupt normal cellular functions . Threshold effects have been observed, indicating that precise dosing is crucial for achieving therapeutic benefits without adverse outcomes.
Metabolic Pathways
YM-244769 dihydrochloride is involved in metabolic pathways related to calcium homeostasis. By inhibiting the Na+/Ca2+ exchanger, the compound affects the flux of calcium ions within cells, thereby influencing various calcium-dependent metabolic processes . The interaction with enzymes and cofactors involved in calcium signaling pathways further modulates cellular metabolism and function.
Transport and Distribution
Within cells and tissues, YM-244769 dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding affinity to the Na+/Ca2+ exchanger and other cellular components . This distribution pattern is crucial for its efficacy in inhibiting calcium influx and exerting protective effects on cells.
Subcellular Localization
YM-244769 dihydrochloride primarily localizes to the plasma membrane, where it interacts with the Na+/Ca2+ exchanger. The compound’s activity is directed to specific compartments or organelles involved in calcium signaling and homeostasis . Post-translational modifications and targeting signals may further influence its subcellular localization and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and an organoboron reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content.
Aplicaciones Científicas De Investigación
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine derivatives and compounds with aminophenyl or fluorophenyl groups. Examples include:
- N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-fluorophenyl)pyridine-3-carboxamide
- N-[3-(aminomethyl)phenyl]-6-(4-methoxyphenyl)pyridine-3-carboxamide
Uniqueness
What sets N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties.
Propiedades
IUPAC Name |
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3.2ClH/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18;;/h1-14,16H,15,17,28H2,(H,30,31);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIUNLKEPKCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


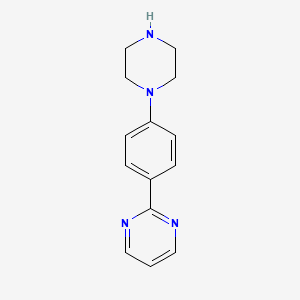
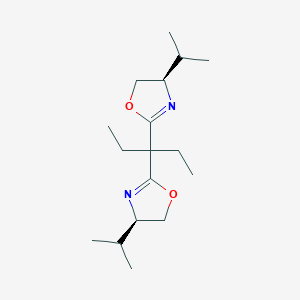

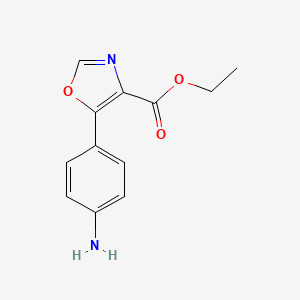
![2-Chlorobenzo[d]oxazol-5-ol](/img/structure/B3179199.png)
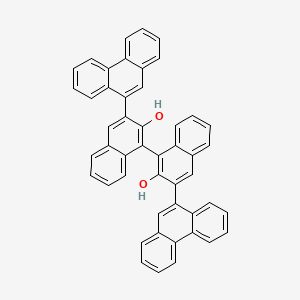

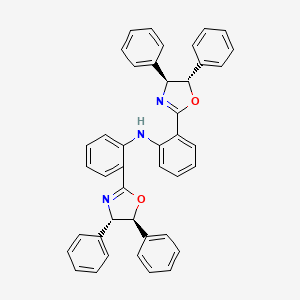
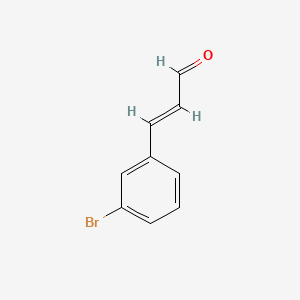
![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B3179270.png)

![N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B3179278.png)

